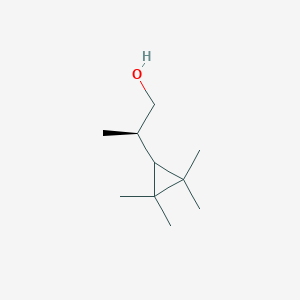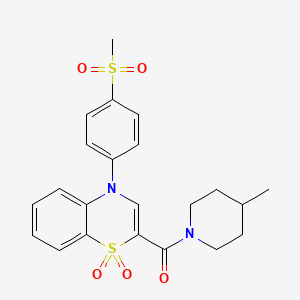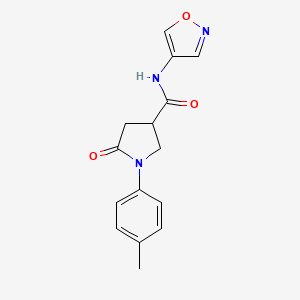
2-Morpholinoquinoline
Descripción general
Descripción
2-Morpholinoquinoline is a heterocyclic compound that features a quinoline ring system substituted with a morpholine group at the second position The quinoline ring is a fused aromatic structure consisting of a benzene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoquinoline typically involves the reaction of quinoline derivatives with morpholine. One common method is the nucleophilic substitution reaction where 2-chloroquinoline reacts with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholinoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Morpholinoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Morpholinoquinoline involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. The exact molecular pathways may involve the inhibition of specific enzymes and signaling pathways critical for cell survival and growth .
Comparación Con Compuestos Similares
2-Chloroquinoline: A precursor in the synthesis of 2-Morpholinoquinoline.
4-Anilinoquinoline: Another quinoline derivative with significant biological activity.
Quinoline N-oxides: Oxidized forms of quinoline with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it a more effective compound in various applications compared to its analogs .
Propiedades
IUPAC Name |
4-quinolin-2-ylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-11(3-1)5-6-13(14-12)15-7-9-16-10-8-15/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSKLECHCQBNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34500-40-8 | |
| Record name | 2-MORPHOLINOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2669055.png)
![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2669056.png)
![Ethyl 2-(2-{[(3-chloroanilino)carbonyl]anilino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2669057.png)
![2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2669061.png)

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2669063.png)



![3-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2669070.png)
![ethyl 2-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2669071.png)
![[(4-fluorophenyl)methoxy]urea](/img/structure/B2669072.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one](/img/structure/B2669073.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2669077.png)
